N-(2-Aminoethyl)octadec-9-enamide monoacetate

Description

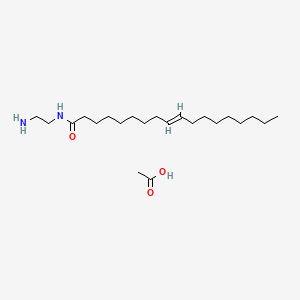

N-(2-Aminoethyl)octadec-9-enamide monoacetate is a structured organic compound featuring a long unsaturated alkyl chain (octadec-9-enamide) linked to an aminoethyl group and an acetate counterion. Key properties include:

- Molecular formula: C24H50N4O·C2H4O2 (CAS 93942-09-7) or C24H48N3O3 (CAS 94113-42-5) depending on the isomer .

- Molecular weight: ~470.73 g/mol .

- Functional groups: Primary amide, secondary amine (aminoethyl), and acetate ion.

- Physical properties: High flexibility (23 rotatable bonds), amphiphilic nature due to the hydrophobic alkyl chain and polar amine/acetate groups, and moderate polarity (topological polar surface area: 117 Ų) .

This compound’s structure suggests applications in drug delivery (as a lipid nanoparticle component) or surfactants, leveraging its amine-mediated interactions and amphiphilicity .

Properties

CAS No. |

94135-80-5 |

|---|---|

Molecular Formula |

C22H44N2O3 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

acetic acid;(E)-N-(2-aminoethyl)octadec-9-enamide |

InChI |

InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-2(3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);1H3,(H,3,4)/b10-9+; |

InChI Key |

FXPKGZFJOFHPDA-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCN.CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Octadec-9-enamide

- Starting Material: The synthesis typically begins with oleic acid or its derivatives.

- Reaction Conditions: The fatty acid is converted into an amide through reaction with an amine, such as ethylenediamine, under acidic or basic conditions.

- Mechanism: The reaction involves nucleophilic attack by the amine on the carbonyl carbon of the fatty acid, followed by dehydration to form the amide bond.

Introduction of Aminoethyl Groups

- Reagents: Ethylene diamine or similar compounds are used.

- Procedure: The octadec-9-enamide is treated with ethylene diamine in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (60-80°C) to facilitate the formation of the aminoethyl side chains.

- Yield Optimization: The reaction time and temperature are critical for maximizing yield and purity.

Acetylation

- Acetylation Step: The final step involves acetylating the amino groups using acetic anhydride or acetyl chloride.

- Reaction Conditions: This is typically performed in a non-aqueous solvent to prevent hydrolysis of the acetylating agent.

- Purification: After completion, the product is purified through column chromatography or recrystallization.

Comparative Analysis of Related Compounds

To contextualize this compound within its chemical family, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N-(2-Hydroxyethyl)octadec-9-enamide | C22H44N2O2 | 364.6 g/mol | Contains hydroxyethyl instead of aminoethyl |

| N-[2-(diethylamino)ethyl]octadec-9-enamide | C24H48N2O | 380.7 g/mol | Features diethylamino groups |

| N-(2-Aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide | C22H44N2O2 | 364.6 g/mol | Combines both amino and hydroxy groups |

Research Findings and Applications

Research indicates that compounds like this compound have potential applications in:

- Biological Research: As surfactants or emulsifiers in drug delivery systems.

- Industrial Uses: In formulations requiring enhanced solubility and stability.

- Pharmaceutical Development: As intermediates in synthesizing more complex molecules.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aminoethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

N-(2-Aminoethyl)octadec-9-enamide monoacetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in cell signaling and membrane interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with cellular receptors and enzymes, modulating various biochemical processes. The compound’s structure enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

N,N'-(Iminodiethylene)bis(octadec-9-enamide) Monoacetate (CAS 93918-61-7)

- Structure: Dimeric amide with two octadec-9-enamide groups linked via an iminodiethylene bridge and a monoacetate counterion .

- Key differences: Higher molecular weight (~600–700 g/mol estimated) due to the bis-amide structure. Reduced hydrogen-bond donors (4 vs. 5) and acceptors (5 vs. 6) compared to the target compound .

- Applications : Likely used as a crosslinking agent in polymers or coatings, where dimeric structures enhance mechanical strength and adhesion .

Poly[N-(2-aminoethyl)aspartamide] (PAsp(EDA))

- Structure: A polymer with repeating aspartamide units modified with aminoethyl side chains .

- Key differences: High molecular weight (polymer vs. monomeric target compound). Multiple amine groups enable strong nucleic acid binding, making it suitable for mRNA delivery systems.

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- Structure: Aminoethyl and aminopropyl groups attached to a trimethoxy silane backbone .

- Key differences: Silane groups enable covalent bonding to inorganic surfaces (e.g., glass, metals), unlike the target compound. Used as a coupling agent in epoxy-silicone coatings, enhancing adhesion through crosslinking .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| N-(2-Aminoethyl)octadec-9-enamide monoacetate | 470.73 | 5 | 6 | Amide, aminoethyl, acetate | Drug delivery, surfactants |

| N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate | ~650 (estimated) | 4 | 5 | Bis-amide, iminodiethylene | Crosslinking agents |

| PAsp(EDA) | >10,000 (polymer) | Multiple | Multiple | Polyaspartamide, aminoethyl | mRNA delivery |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | ~236 | 2 | 5 | Aminoethyl, silane | Coatings, adhesives |

Research Findings and Functional Insights

- Adhesion and Crosslinking: The aminoethyl group in the target compound may enhance interfacial adhesion in coatings, similar to silane-based compounds, though without covalent bonding capabilities .

- Drug Delivery: The amphiphilic nature of the target compound aligns with lipid nanoparticles (LNPs) used in mRNA delivery, such as those incorporating histidylated polylysine (HpK) or DSPE lipids . However, its monomeric structure may limit stability compared to polymeric systems like PAsp(EDA).

Biological Activity

N-(2-Aminoethyl)octadec-9-enamide monoacetate is a compound of significant interest in biochemical research due to its unique amphiphilic properties, which allow it to interact effectively with biological membranes. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C24H50N4O.C2H4O2

- Molecular Weight : Approximately 470.7 g/mol

- Structure : The compound features a long hydrophobic alkyl chain (octadec-9-enamide) and multiple amino groups, which confer both hydrophobic and hydrophilic characteristics essential for its biological interactions.

This compound exhibits notable biological activities primarily through its interactions with cellular membranes. Its amphiphilic nature enables it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is critical for various cellular processes, including:

- Signal Transduction : Modifications in membrane properties can influence receptor activity and downstream signaling pathways.

- Transport Mechanisms : The compound may facilitate the transport of therapeutic agents across cellular membranes, enhancing drug delivery systems.

Synthesis

The synthesis typically involves the reaction of octadec-9-enoic acid with polyamines such as triethylenetetramine. Common methods include:

- Reagents : Dicyclohexylcarbodiimide (DCC) is often used as a coupling agent.

- Conditions : Controlled conditions are necessary to ensure high yield and purity.

- Purification : Techniques like recrystallization or chromatography are employed post-synthesis.

Biological Applications

The unique properties of this compound make it suitable for various applications:

- Drug Delivery Systems : Its ability to modify membrane permeability can enhance the effectiveness of drug formulations.

- Biological Research : Understanding its interactions with membranes can provide insights into cellular mechanisms and disease pathways.

Case Studies and Research Findings

-

Cell Membrane Interaction Studies :

- Research indicates that the compound significantly alters membrane properties, which can affect cell signaling and transport mechanisms.

- A study demonstrated that incorporating this compound into lipid bilayers resulted in increased fluidity, suggesting potential applications in enhancing drug delivery systems.

-

Therapeutic Potential :

- Investigations into its use as a delivery vehicle for anticancer drugs showed promising results, with improved cellular uptake observed in vitro.

- The compound's interaction with specific receptors has been linked to enhanced therapeutic efficacy in certain model organisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-[2-[(2-Aminoethyl)amino]ethyl]-9-octadecenamide | Similar structure but lacks additional amine group | Shorter hydrophobic chain |

| N-(2-Aminoethyl)acetamide | Contains shorter aliphatic chain | Different functional groups |

| Triethylenetetramine | Polyamine with multiple amine groups | No long aliphatic chain |

This compound is distinguished by its combination of a long aliphatic chain and multiple amine groups, enhancing its utility in applications requiring amphiphilic molecules.

Q & A

Basic Research Questions

Q. How is N-(2-Aminoethyl)octadec-9-enamide monoacetate structurally characterized, and what are its key identifiers?

- Methodological Answer : The compound can be identified via its CAS number (93918-61-7 ) and systematic IUPAC name. Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Thermal stability is assessed using thermogravimetric analysis (TGA), which reveals a sharp single-stage decomposition above 300°C .

Q. What are the standard protocols for synthesizing derivatives of this compound?

- Methodological Answer : Derivatives are synthesized via acyl substitution reactions or hydroxymethylation. For example, cyanoacetamide intermediates can be prepared using ethyl cyanoacetate and amines, followed by hydroxymethylation and acetylation steps. Phosphoramidite coupling and oxidation (e.g., iodine in THF/water/lutidine) are used for nucleotide analog synthesis .

Q. How is the thermal stability of this compound analyzed in gel matrices?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed. For oil gels, TGA profiles show single-stage decomposition at >300°C, while DSC reveals mesophasic transitions (e.g., endothermic peaks) linked to structural rearrangements in triglycerides and gelators .

Advanced Research Questions

Q. How does this compound facilitate selective DNA recognition in hybrid systems?

- Methodological Answer : The compound’s polyamide backbone enables strand displacement in double-stranded DNA. Its aminoethylglycyl units hybridize with complementary DNA sequences, stabilized by high-affinity PNA-DNA interactions. Experimental validation involves gel electrophoresis and melting curve analysis to confirm binding specificity and thermodynamic stability .

Q. What contradictions exist in thermal decomposition data between pure this compound and its oil gels?

- Methodological Answer : While pure compound decomposes sharply at >300°C, oil gels exhibit broader decomposition profiles due to interactions between triglycerides and the gelator. DSC data show that gels have intermediate heat flow responses compared to oils and pure gelators, suggesting mesophase stabilization. Discrepancies in specific heat capacity (Cp) values require calibration against reference materials .

Q. How can metabolic stability assays be designed for analogs of this compound?

- Methodological Answer : Analogs like OMDM-1 (an anandamide uptake inhibitor) are tested using radiolabeled substrates or fluorescence-based uptake assays. Kinetic parameters (e.g., Ki values) are determined via competitive binding studies. Metabolic stability is assessed using liver microsomes or hepatocyte models to measure degradation half-lives .

Q. What experimental strategies resolve ambiguities in the compound’s mesophasic behavior during gelation?

- Methodological Answer : X-ray diffraction (XRD) and polarized light microscopy are used to characterize mesophases. DSC cooling/heating cycles identify reversible transitions. For oils like sesame or mustard, TGA-DSC correlation analysis distinguishes between gelator-induced mesophases and intrinsic oil polymorphism .

Methodological Notes

- Thermal Analysis : TGA heating rates of 10°C/min under nitrogen are standard. For DSC, use 5–10 mg samples in hermetically sealed pans to avoid solvent evaporation.

- DNA Hybridization : Optimal PNA-DNA hybridization occurs at 37–45°C in low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.5) to minimize nonspecific binding .

- Synthetic Protocols : Protect amine groups during derivatization using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategies to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.